Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18616829
InChI: InChI=1S/C11H13N3O4S/c1-3-18-11(16)14-10(19)13-8-5-4-7(6-12-8)9(15)17-2/h4-6H,3H2,1-2H3,(H2,12,13,14,16,19)
SMILES:
Molecular Formula: C11H13N3O4S
Molecular Weight: 283.31 g/mol

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate

CAS No.:

Cat. No.: VC18616829

Molecular Formula: C11H13N3O4S

Molecular Weight: 283.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate -

Specification

Molecular Formula C11H13N3O4S
Molecular Weight 283.31 g/mol
IUPAC Name methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate
Standard InChI InChI=1S/C11H13N3O4S/c1-3-18-11(16)14-10(19)13-8-5-4-7(6-12-8)9(15)17-2/h4-6H,3H2,1-2H3,(H2,12,13,14,16,19)
Standard InChI Key YARHMBACNONSIQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC(=S)NC1=NC=C(C=C1)C(=O)OC

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

Methyl 6-(ethoxycarbonylcarbamothioylamino)pyridine-3-carboxylate belongs to the pyridine-carboxylate family, distinguished by a carbamothioylamino substituent at the 6-position and an ethoxycarbonyl group. Its systematic IUPAC name reflects this substitution pattern, while its SMILES notation (CCOC(=O)NC(=S)NC1N=CC(C(=O)OC)=CC=1) provides a precise atomic arrangement. The compound’s thiourea moiety enhances its capacity for hydrogen bonding and metal coordination, which is critical for biological interactions.

Crystallographic and Spectroscopic Data

Structural elucidation relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the pyridine ring protons resonate between δ 7.5–8.5 ppm, while the ethoxy group’s methyl protons appear at δ 1.2–1.4 ppm. Carbon-13 NMR further confirms the carbonyl (C=O) groups at δ 165–170 ppm and thiocarbonyl (C=S) at δ 180–185 ppm. Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 283.31, with key fragments arising from cleavage at the thiourea linkage.

Table 1: Key Spectroscopic Signatures

TechniqueObserved SignalsAssignment
¹H NMRδ 8.2 (d, 1H), δ 7.6 (d, 1H)Pyridine H-2 and H-4
δ 4.1 (q, 2H), δ 1.3 (t, 3H)Ethoxy group (-OCH₂CH₃)
¹³C NMRδ 166.5 (C=O), δ 180.2 (C=S)Carboxyl and thiocarbonyl
MSm/z 283.31 [M]⁺, m/z 178.1 [C₆H₄N₂O₂S]⁺Molecular ion and fragmentation

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a multi-step protocol starting from ethyl 6-chloropyridine-3-carboxylate. Thiourea derivatives are introduced through nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). A representative synthesis involves:

  • Chloride Displacement: Reaction of ethyl 6-chloropyridine-3-carboxylate with potassium thiocyanate yields the intermediate 6-isothiocyanatopyridine-3-carboxylate.

  • Carbamothioylation: Treatment with ethyl carbamate in the presence of a base (e.g., triethylamine) forms the carbamothioylamino group.

  • Esterification: Final methylation using methanol and catalytic sulfuric acid produces the methyl ester.

Reaction Optimization

Yield optimization (70–85%) requires strict control of reaction parameters:

  • Temperature: 80–100°C for thiourea formation.

  • Solvent: Dichloromethane or THF for intermediate steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate thiocyanate incorporation.

Table 2: Synthesis Conditions and Yields

StepReagentsConditionsYield (%)
Chloride DisplacementKSCN, DMF80°C, 6 h78
CarbamothioylationEthyl carbamate, Et₃NRT, 12 h82
EsterificationMeOH, H₂SO₄Reflux, 4 h85

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The pyridine ring’s electron-deficient nature directs electrophilic substitution to the 4-position, while the thiourea group acts as a nucleophile. Key reactions include:

  • Acylation: Acetic anhydride reacts with the thiourea nitrogen to form acetylated derivatives.

  • Coordination Chemistry: The sulfur and nitrogen atoms bind transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity.

Stability and Degradation

The compound is stable under inert atmospheres but hydrolyzes in acidic or basic conditions. Thiourea cleavage occurs at pH < 3 or pH > 10, yielding pyridine-3-carboxylate and ethyl carbamate fragments.

Applications in Medicinal Chemistry

Biological Activity

Preliminary studies suggest inhibitory activity against tyrosine kinases and bacterial efflux pumps, attributed to the thiourea moiety’s hydrogen-bonding capacity. Comparative analyses with analogous pyridine derivatives (e.g., methyl 6-aminopyridine-3-carboxylate) show enhanced bioactivity due to sulfur’s electronegativity .

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